molecular formula C21H18N2O4 B12176992 Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B12176992
M. Wt: 362.4 g/mol
InChI Key: GFUHIHZONAUTIM-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized at the para-position with a carbamoyl group. This carbamoyl group is further substituted by a 2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction could produce reduced isoquinolinone compounds.

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have indicated that derivatives of isoquinoline structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar isoquinoline frameworks have been synthesized and evaluated for their ability to inhibit tumor growth in prostate and melanoma cancers. The structural modifications involving the cyclopropyl group enhance the bioactivity of these compounds, potentially leading to new treatments for resistant cancer forms .

Antimicrobial Activity

Research into the antimicrobial properties of isoquinoline derivatives suggests that Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate may also exhibit significant antibacterial and antifungal activities. Compounds with similar structures have been reported to inhibit the growth of various pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The process often employs reagents such as amines and carbonyl compounds to facilitate the formation of the isoquinoline nucleus .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationCyclopropyl amineFormation of isoquinoline structure
2AcylationCarbonyl compoundsIntroduction of carbonyl functionality
3EsterificationMethyl benzoateFinal product synthesis

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, a critical pathway for effective cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the isoquinoline core can lead to substantial differences in biological activity. Researchers are focusing on modifying the cyclopropyl group and other functional groups to enhance potency and selectivity against target cells .

Case Study: Anticancer Activity

A recent study synthesized a series of isoquinoline derivatives, including this compound, which were tested against prostate cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to earlier synthesized compounds without the cyclopropyl moiety .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of isoquinoline derivatives revealed that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans. These findings support further exploration into its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s dihydroisoquinolinone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell signaling.

Comparison with Similar Compounds

The compound shares structural homology with methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001), particularly sulfonylurea herbicides. Below is a comparative analysis based on substituent groups, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name Key Substituent(s) Primary Use/Activity Reference
Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate Isoquinolinone-carbamoyl group with cyclopropyl substitution Not specified in evidence
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron-methyl) Triazine-linked sulfonylurea group Herbicide (ALS inhibitor)
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (pyriminobac-methyl) Pyrimidinyloxy and methoxyimino groups Herbicide (ACCase inhibitor)
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (haloxyfop-methyl) Pyridinyloxy-phenoxypropanoate group Herbicide (ACCase inhibitor)

Key Observations

Structural Diversity: The target compound’s isoquinolinone-carbamoyl group distinguishes it from triazine- or pyrimidine-based sulfonylureas (e.g., metsulfuron-methyl) . Isoquinolinones are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, whereas triazine-linked sulfonylureas are specialized for acetolactate synthase (ALS) inhibition in plants. The cyclopropyl substituent in the target compound may confer enhanced metabolic stability compared to the methoxy or trifluoromethyl groups in pyriminobac-methyl or haloxyfop-methyl .

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) act via ALS inhibition, disrupting branched-chain amino acid synthesis in plants . Pyriminobac-methyl and haloxyfop-methyl target acetyl-CoA carboxylase (ACCase), critical for lipid biosynthesis . The target compound’s isoquinolinone group could interact with eukaryotic enzymes (e.g., kinases or proteases), implying pharmacological rather than agrochemical applications.

Cyclopropyl groups are known to improve lipophilicity and resistance to oxidative metabolism, which may extend the compound’s half-life in biological systems relative to methoxy-substituted analogs .

Research Implications and Gaps

While the provided evidence highlights structural parallels with sulfonylurea herbicides, the target compound’s unique isoquinolinone-carbamoyl group warrants further investigation. Key research directions include:

  • Mechanistic Studies: Elucidate whether the compound interacts with ALS, ACCase, or novel targets.
  • Solubility and Stability Profiling : Compare logP, pKa, and metabolic stability with triazine/pyrimidine analogs.
  • Synthetic Accessibility: The isoquinolinone core may require specialized synthesis protocols compared to triazine-based compounds, impacting scalability .

Biological Activity

Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis and Structural Characteristics

This compound belongs to a class of compounds derived from 3,4-dihydroisoquinolin-1(2H)-one. The synthesis typically involves the Castagnoli-Cushman reaction, which allows for the introduction of various substituents that enhance biological activity. The structural formula can be represented as follows:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. A study demonstrated that certain derivatives exhibited significant activity against Pythium recalcitrans, an important pathogen in agriculture. The compound's efficacy was evaluated through quantitative structure–activity relationship (QSAR) modeling, revealing that specific structural elements, such as the C4-carboxyl group, are crucial for its antimicrobial action .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis. For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of less than 1 mM against various cancer cell lines, suggesting strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Structural Feature Effect on Activity
C4-Carboxyl GroupEssential for antimicrobial activity
Cyclopropyl SubstituentEnhances binding affinity to target sites
Amide LinkageIncreases stability and bioavailability

These features contribute to the compound's ability to interact effectively with biological targets.

Case Studies

Case Study 1: Antifungal Activity
In a controlled study, several derivatives of this compound were tested against Pythium recalcitrans. One derivative achieved a preventive efficacy of 96.5%, indicating its potential use in agricultural applications .

Case Study 2: Cancer Cell Line Testing
A series of tests conducted on various cancer cell lines revealed that modifications to the benzoate moiety could significantly enhance anticancer properties. One derivative showed a notable reduction in cell viability at concentrations below 0.5 mM .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing Methyl 4-{[...]carbonyl]amino}benzoate, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via stepwise coupling reactions involving triazine intermediates, as demonstrated in analogous benzoate derivatives. For example:

  • Step 1: React a chlorotriazine (e.g., 2,4,6-trichlorotriazine) with a phenol derivative (e.g., 4-methoxyphenol) under controlled basic conditions to form a triazine-phenoxy intermediate .
  • Step 2: Couple the intermediate with a cyclopropane-substituted isoquinoline carbonyl chloride to introduce the amide linkage.
  • Step 3: Esterify the carboxylic acid group using methanol under acidic catalysis.
    Yield Optimization: Use stoichiometric control (1:1 molar ratios), inert atmospheres, and catalysts like DMAP. Purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane) improves purity .

Q. Advanced: How can X-ray crystallography using SHELX software resolve challenges in structural refinement of this compound?

Methodological Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for handling:

  • Disordered moieties: Manual partitioning of disordered cyclopropane or aromatic groups using PART instructions.
  • Twinning: Apply TWIN/BASF commands for twinned data (common in flexible esters) .
  • High-resolution data: Utilize anisotropic displacement parameters (ADPs) for non-H atoms and refine hydrogen atoms geometrically. Validate with R-factor convergence (<5%) and residual density maps .

Q. Basic: What analytical techniques confirm the purity and structural identity of this compound?

Methodological Answer:

  • 1H NMR: Identify aromatic protons (δ 7.0–8.5 ppm for benzoate), amide NH (δ ~10 ppm), and cyclopropane CH2 (δ ~1.0–2.0 ppm). Use DMSO-d6 for solubility and signal resolution .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <3 ppm mass error.
  • TLC: Monitor reaction progress using hexane/EtOH (1:1) with UV visualization .

Q. Advanced: How can overlapping NMR signals in structurally complex benzoates be resolved?

Methodological Answer:

  • 2D NMR (COSY/HSQC): Resolve aromatic proton coupling (e.g., adjacent protons on the benzoate ring) and assign carbonyl/amide correlations .
  • Variable-temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the cyclopropane group).
  • Deuterated solvents: Use DMSO-d6 or CDCl3 to enhance resolution for minor splitting patterns .

Q. Basic: How can low reproducibility in synthesis be addressed when scaling reactions?

Methodological Answer:

  • Stoichiometric precision: Use calibrated microbalances for small-scale intermediates (e.g., triazine derivatives).
  • Temperature control: Employ oil baths or thermocouples for exothermic steps (e.g., acyl chloride formation).
  • Purification consistency: Standardize column chromatography gradients or recrystallization solvents (e.g., ethyl acetate for high-polarity compounds) .

Q. Advanced: What strategies mitigate spectral data contradictions (e.g., missing signals in NMR or XRD)?

Methodological Answer:

  • Missing XRD signals: Collect data at higher resolution (e.g., synchrotron sources) or use SQUEEZE in PLATON to model solvent-occupied voids .
  • Unresolved NMR peaks: Apply line-shape fitting or DOSY experiments to distinguish overlapping signals. Cross-validate with IR (amide C=O stretch ~1680 cm⁻¹) .

Q. Advanced: How are computational methods integrated with experimental data to predict molecular properties?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts or electrostatic potential maps for reactivity insights.
  • Molecular docking: Model interactions with biological targets (e.g., enzymes) if activity data becomes available. Validate with experimental LogP (e.g., ~4.44 for similar benzoates) .

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-[(2-cyclopropyl-1-oxoisoquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O4/c1-27-21(26)13-6-8-14(9-7-13)22-19(24)18-12-23(15-10-11-15)20(25)17-5-3-2-4-16(17)18/h2-9,12,15H,10-11H2,1H3,(H,22,24)

InChI Key

GFUHIHZONAUTIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4

Origin of Product

United States

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